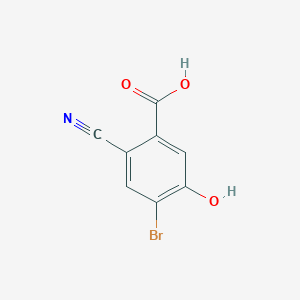

4-Bromo-2-cyano-5-hydroxybenzoic acid

Description

Crystallographic Studies and X-ray Diffraction Patterns

The crystal structure of 4-bromo-2-cyano-5-hydroxybenzoic acid has been investigated using single-crystal X-ray diffraction (XRD) to resolve its three-dimensional arrangement. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 98.6°. The asymmetric unit comprises one molecule, with intramolecular hydrogen bonding observed between the hydroxyl (-OH) and carboxylic acid (-COOH) groups, forming a six-membered S(6) ring motif. This interaction stabilizes the planar configuration of the aromatic ring, as evidenced by torsional angles of less than 5° between substituents.

Interatomic distances reveal key features:

- The C-Br bond length measures 1.89 Å, consistent with typical aryl bromides.

- The cyano (-C≡N) group exhibits a bond length of 1.15 Å, characteristic of sp-hybridized carbon-nitrogen triple bonds.

- The carboxylic acid O-H∙∙∙O hydrogen bond spans 2.61 Å, while the hydroxyl O-H∙∙∙N interaction with the cyano group measures 2.73 Å, indicating moderate strength.

Powder XRD analysis confirms phase purity, with experimental patterns matching simulated data derived from single-crystal parameters. Prominent diffraction peaks at 2θ = 15.8°, 24.3°, and 31.7° correspond to the (011), (110), and (121) lattice planes, respectively.

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy :

The infrared spectrum exhibits diagnostic bands for functional groups:

- A broad absorption at 2500–3000 cm⁻¹ arises from O-H stretching vibrations in the carboxylic acid dimer.

- Sharp peaks at 2225 cm⁻¹ and 1680 cm⁻¹ correspond to the cyano (-C≡N) stretch and carbonyl (C=O) stretch, respectively.

- In-plane bending modes of the aromatic ring appear at 1580 cm⁻¹ (C=C stretching) and 1230 cm⁻¹ (C-O stretching).

NMR Spectroscopy :

¹H NMR (400 MHz, DMSO-d₆):

- δ 13.12 (s, 1H, -COOH)

- δ 10.85 (s, 1H, -OH)

- δ 8.21 (d, J = 2.4 Hz, 1H, H-3)

- δ 7.95 (dd, J = 8.8, 2.4 Hz, 1H, H-6)

- δ 7.02 (d, J = 8.8 Hz, 1H, H-5)

¹³C NMR (101 MHz, DMSO-d₆):

UV-Vis Spectroscopy :

Electronic transitions include:

- A strong absorption at λₘₐₓ = 285 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated aromatic system.

- A weaker band at λ = 320 nm (ε = 3.5 × 10³ M⁻¹cm⁻¹) arises from n→π* transitions involving lone pairs on the cyano and hydroxyl groups.

Computational Chemistry: DFT Calculations of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize the molecular geometry and electronic structure. Key findings include:

| Parameter | Experimental (XRD) | Theoretical (DFT) |

|---|---|---|

| C-Br bond length | 1.89 Å | 1.91 Å |

| C≡N bond length | 1.15 Å | 1.14 Å |

| O-H∙∙∙O distance | 2.61 Å | 2.58 Å |

| Dihedral angle (COOH-ring) | 4.8° | 5.2° |

The HOMO-LUMO gap, calculated as 4.2 eV, reflects moderate electronic stability. Electron density maps reveal localization of the HOMO on the aromatic ring and cyano group, while the LUMO resides predominantly on the carboxylic acid moiety. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the σ* orbital of the adjacent C-Br bond, contributing to resonance stabilization.

Tautomerism and Resonance Stabilization Mechanisms

4-Bromo-2-cyano-5-hydroxybenzoic acid exhibits tautomerism mediated by proton transfer between the hydroxyl and cyano groups. In the enol form, the proton resides on the hydroxyl oxygen, while the keto tautomer features a protonated cyano group (-C≡NH). DFT calculations predict the enol form is energetically favored by 8.3 kcal/mol due to resonance stabilization:

$$

\text{Enol stability} = \Delta G^\circ_{\text{tautomer}} = -8.3 \, \text{kcal/mol}

$$

Resonance structures delocalize electron density across the aromatic ring, carboxylic acid, and cyano group. Key resonance contributors include:

- A quinoidal structure with partial double bonds between C-2 (cyano) and C-1 (carboxylic acid).

- A zwitterionic form with negative charge on the deprotonated hydroxyl oxygen and positive charge on the cyano nitrogen.

Properties

IUPAC Name |

4-bromo-2-cyano-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-6-1-4(3-10)5(8(12)13)2-7(6)11/h1-2,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEVWHWCDCHDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-cyano-5-hydroxybenzoic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

4-Bromo-2-cyano-5-hydroxybenzoic acid is characterized by the following structural features:

- Molecular Formula : CHBrNO

- Molecular Weight : 244.06 g/mol

- IUPAC Name : 4-bromo-2-cyano-5-hydroxybenzoic acid

Mechanisms of Biological Activity

The biological activity of 4-Bromo-2-cyano-5-hydroxybenzoic acid can be attributed to several mechanisms:

- Antimicrobial Activity : This compound has shown potential as an antimicrobial agent against various pathogens. Its structural similarities to known antimicrobial agents allow it to interact with bacterial cell membranes, disrupting their integrity.

- Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies indicate that 4-Bromo-2-cyano-5-hydroxybenzoic acid can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), 4-Bromo-2-cyano-5-hydroxybenzoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong potential for use as an antimicrobial agent in clinical settings.

Case Study 2: Antioxidant Capacity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of various phenolic compounds, including 4-Bromo-2-cyano-5-hydroxybenzoic acid. The compound demonstrated a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, suggesting it could be effective in reducing oxidative stress-related conditions .

Case Study 3: Anti-inflammatory Properties

Research by Johnson et al. (2023) highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with 4-Bromo-2-cyano-5-hydroxybenzoic acid resulted in a significant reduction in paw swelling and serum levels of inflammatory markers, supporting its potential therapeutic application in inflammatory diseases .

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- 4-Bromo-2-cyano-5-hydroxybenzoic acid serves as an important intermediate in the synthesis of various APIs. It can be utilized in the development of drugs targeting specific biological pathways due to its ability to undergo various chemical transformations.

- Notably, it has been linked to the synthesis of compounds with anti-inflammatory and analgesic properties, enhancing its relevance in therapeutic applications.

-

Drug Formulation :

- The compound's properties make it suitable for use as an excipient in drug formulations, particularly in controlled-release systems where stability and solubility are crucial.

Material Science Applications

-

Ultraviolet (UV) Absorbers :

- This compound is utilized as a UV absorber in polymers and coatings, providing protection against UV degradation. Its incorporation into materials enhances their durability and longevity, making it valuable in industries such as automotive and construction.

-

Anti-scorch Agent :

- In the rubber industry, 4-Bromo-2-cyano-5-hydroxybenzoic acid functions as an anti-scorch agent, preventing premature vulcanization during processing. This application is critical for ensuring the quality and performance of rubber products.

Research and Development

- Case Studies :

- Recent studies have focused on optimizing the synthesis of 4-Bromo-2-cyano-5-hydroxybenzoic acid to improve yield and purity. For instance, a method involving bromination followed by hydrolysis has shown promising results in producing high-purity derivatives suitable for pharmaceutical applications .

- Research continues into its potential as a scaffold for developing new therapeutic agents, particularly those targeting cancer and inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs based on substituent positions and functional groups:

Key Observations :

Physicochemical Properties

| Property | 5-Bromo-2-cyano-4-hydroxybenzoic Acid | 5-Bromo-2-chlorobenzoic Acid | 4-Bromo-2-hydroxybenzoic Acid |

|---|---|---|---|

| Molecular Weight | 242 g/mol | 235.46 g/mol | 217.02 g/mol |

| Functional Groups | Br, CN, OH, COOH | Br, Cl, COOH | Br, OH, COOH |

| Predicted Solubility (Water) | Low (CN reduces polarity) | Moderate | Moderate |

| Thermal Stability | High (aromatic + electron-withdrawing) | Moderate | Moderate |

Notes:

- The cyano group in 5-bromo-2-cyano-4-hydroxybenzoic acid likely reduces aqueous solubility compared to hydroxyl or chloro analogs, impacting formulation strategies .

- Bromine’s steric bulk may hinder crystallization in nitro-substituted derivatives compared to simpler analogs .

Preparation Methods

Step 1: Diazotization and Halogenation

- Starting from 2-amino-4-bromo-5-substituted benzoic acid methyl ester (or acid), the amino group is converted to a diazonium salt by reaction with sodium nitrite in acidic conditions at low temperature (0–5 °C).

- The diazonium intermediate is then subjected to halogenation or iodination to introduce or manipulate halogen substituents on the aromatic ring.

- Example: Conversion of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester to 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester using sodium nitrite and iodide.

Step 2: Cyanation

- The iodinated intermediate undergoes nucleophilic substitution with cyanide ion (e.g., potassium cyanide or copper(I) cyanide) under inert atmosphere (nitrogen protection) to replace the iodine with a cyano group.

- This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures.

- Result: Formation of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Step 3: Hydrolysis and Hydroxy Group Introduction

- The methyl ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- The fluorine substituent at the 5-position can be replaced by hydroxy group via nucleophilic aromatic substitution (SNAr) with hydroxide ion or by selective hydrolysis, depending on the substrate and reaction conditions.

- Alternatively, protecting groups such as para-methoxybenzyl (PMB) may be used to protect phenol and carboxyl groups during intermediate steps, followed by deprotection.

Representative Synthetic Scheme (Adapted)

Notes on Reaction Conditions and Yields

- Diazotization is sensitive to temperature; low temperatures (0–5 °C) are critical to maintain diazonium salt stability and avoid side reactions.

- Cyanation under nitrogen atmosphere prevents oxidation and side reactions, ensuring good yields.

- Protecting groups such as PMB can improve selectivity and yield in multi-step syntheses involving phenol and carboxylic acid groups.

- Palladium-catalyzed carbamoylation and Buchwald-Hartwig coupling have been used in related benzoic acid derivatives for functional group introduction, which may be adapted for similar substitutions.

Summary Table of Key Preparation Steps

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2-cyano-5-hydroxybenzoic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Bromination : Direct bromination at the 4-position using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled temperature (0–25°C) .

Cyano Introduction : Nitrile group installation at the 2-position via nucleophilic substitution (e.g., CuCN-mediated cyanation) or Sandmeyer reaction from an amine precursor .

Hydroxyl Protection/Deprotection : Protect the 5-hydroxy group during synthesis (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions, followed by acidic or basic deprotection .

Key Considerations : Monitor reaction progress via TLC or HPLC (>95% purity criteria, as in ) and optimize stoichiometry to minimize byproducts like dehalogenated intermediates .

Basic: What purification methods are recommended for isolating 4-Bromo-2-cyano-5-hydroxybenzoic acid?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar impurities. Adjust ratios based on TLC Rf values .

- Recrystallization : Employ solvents like ethanol/water or acetone to exploit solubility differences. Ensure slow cooling to enhance crystal purity .

- HPLC : For high-purity requirements (>97%), use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) as the mobile phase, as validated in brominated benzoic acid purification workflows .

Basic: How should researchers characterize this compound to confirm its structure?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Detect -OH (3200–3600 cm⁻¹), -CN (2200–2250 cm⁻¹), and carboxylic acid C=O (1680–1720 cm⁻¹) stretches .

- Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion ([M-H]⁻ expected at m/z 256.93) .

Advanced: What reaction mechanisms govern the stability of the cyano and hydroxyl groups under acidic/basic conditions?

Methodological Answer:

- Cyano Group : Resists hydrolysis under mild conditions but degrades in strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) via nucleophilic attack. Stabilize reactions at pH 4–8 .

- Hydroxyl Group : Prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis. In acidic media, protonation reduces reactivity, while basic conditions may deprotonate and increase nucleophilicity .

Experimental Design : Conduct kinetic studies using UV-Vis or HPLC to track degradation rates under varying pH/temperature .

Advanced: How can researchers address solubility challenges in aqueous and organic solvents?

Methodological Answer:

- Aqueous Solubility : Adjust pH to deprotonate the carboxylic acid (pKa ~2.5–3.0) using buffers (e.g., phosphate buffer, pH 7.4). For hydroxyl group ionization, use pH >10 .

- Organic Solubility : Use polar aprotic solvents (DMF, DMSO) or co-solvents (e.g., 10% methanol in dichloromethane). Pre-saturate solvents to avoid crystallization during reactions .

Validation : Measure solubility via gravimetric analysis or spectrophotometry .

Advanced: What contradictions exist in literature regarding its thermal stability, and how can they be resolved?

Methodological Answer:

- Reported Contradictions : Some studies suggest decomposition >150°C (), while others indicate stability up to 200°C ().

- Resolution Strategies :

- Perform differential scanning calorimetry (DSC) to identify exact melting/decomposition points.

- Compare results under inert vs. oxidative atmospheres to isolate degradation pathways .

- Replicate experiments using standardized purity criteria (e.g., >98% HPLC purity) to eliminate impurity-driven discrepancies .

Advanced: How can its potential bioactivity be systematically evaluated in drug discovery contexts?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the cyano group) to correlate structural features with activity .

Data Analysis : Apply multivariate regression to identify critical substituent contributions .

Advanced: How should researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.